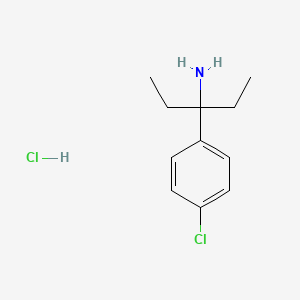
3-(4-Chlorophenyl)pentan-3-amine hydrochloride
Übersicht
Beschreibung
3-(4-Chlorophenyl)pentan-3-amine hydrochloride, also known as 3CPP-HCl, is a synthetic compound with a wide range of applications in the medical and scientific fields. It is a white crystalline solid that is soluble in water and is used in biomedical research and laboratory experiments. 3CPP-HCl is a chiral compound which has two enantiomers and is used in asymmetric synthesis. It has been used in the synthesis of a variety of drugs and compounds, and is used in the study of the structure and function of biological molecules.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
Chlorophenols in Municipal Solid Waste Incineration : A study highlighted chlorophenols as major precursors of dioxins in thermal processes like municipal solid waste incineration. It discussed the correlation between chlorophenol concentrations and other potential precursors with dioxins, suggesting their significance in environmental pollution and degradation processes (Peng et al., 2016).
Degradation of Chlorinated Phenols : Another research focused on the degradation of chlorinated phenols by zero valent iron and bimetallic systems, emphasizing the efficiency of these systems in dechlorination processes. This study is crucial for understanding the remediation and treatment of environmental contaminants (Gunawardana et al., 2011).
Analytical and Chemical Synthesis Applications
Spectroscopic and Structural Properties of Novel Compounds : Research on the synthesis and properties of novel substituted compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, provided insights into the structural and spectroscopic characteristics of chlorophenyl-related compounds. This area of research is significant for the development of new materials and chemicals (Issac & Tierney, 1996).
Adsorption Behavior and Mechanism of Perfluorinated Compounds : A study reviewed the adsorption behavior of perfluorinated compounds on various adsorbents, including those with amine groups. Understanding the interactions and adsorption mechanisms is vital for environmental remediation and the development of effective sorbents (Du et al., 2014).
Catalytic Reduction of Aromatic Nitro Compounds : The use of CO as a reductant in the catalytic reduction of nitro aromatics to amines, isocyanates, carbamates, and ureas highlights the importance of catalytic processes in chemical synthesis and industrial applications. This research area offers insights into efficient and selective chemical transformations (Tafesh & Weiguny, 1996).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)pentan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-3-11(13,4-2)9-5-7-10(12)8-6-9;/h5-8H,3-4,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIFSFQABYBMIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)pentan-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1422233.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1422240.png)

![(3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]phenyl)amine dihydrochloride](/img/structure/B1422243.png)





![methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate](/img/structure/B1422251.png)